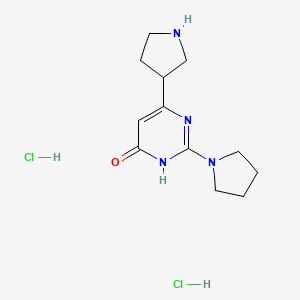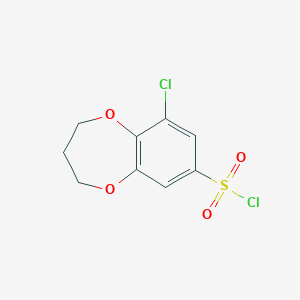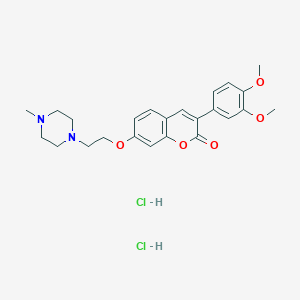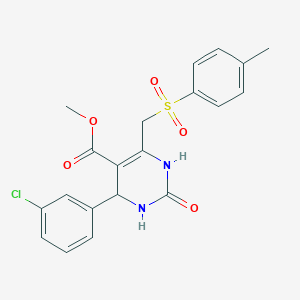
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N4O and its molecular weight is 307.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis and biological evaluation of compounds related to "2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride" have been a significant area of research. For instance, studies have focused on the synthesis of new derivatives and their antimicrobial activity, highlighting the compound's potential in developing new therapeutic agents. One notable research effort synthesized a range of coumarin derivatives, evaluating their antimicrobial properties, which indicates the broader chemical family's relevance to drug discovery efforts (M. A. Al-Haiza, M. S. Mostafa, M. El-kady, 2003).
Structural and Molecular Analysis
The detailed structural analysis of related pyrimidin-4-ol derivatives has provided insights into their electronic structures and potential for hydrogen bonding, which is crucial for understanding their interaction with biological molecules. Research on hydrogen-bonded structures in similar compounds has elucidated the significance of intermolecular interactions in dictating compound stability and reactivity (F. Orozco, B. Insuasty, J. Cobo, C. Glidewell, 2009).
Antiviral and Anticancer Applications
Investigations into the antiviral and anticancer activities of pyrimidin-4-ol derivatives reveal their potential as bases for developing new therapeutic agents. For example, studies have discovered compounds with selective inhibitory activities against viruses and cancer cells, underscoring the importance of structural modifications in enhancing biological activity (M. Legraverend, R. M. Ngongo-Tekam, E. Bisagni, A. Zerial, 1985).
Cognitive Disorders and Pharmacological Research
Research into the use of related compounds in treating cognitive disorders has shown promising results, with specific inhibitors being advanced into clinical trials. This area of research highlights the potential therapeutic applications of pyrimidin-4-ol derivatives in addressing neurodegenerative diseases and cognitive impairment (P. Verhoest, Kari R. Fonseca, Xinjun Hou, C. Proulx-Lafrance, M. Corman, Christopher J. Helal, M. M. Claffey, J. Tuttle, K. Coffman, Shenpinq Liu, F. Nelson, R. Kleiman, F. Menniti, C. J. Schmidt, M. Vanase-Frawley, S. Liras, 2012).
Agricultural Applications
Some derivatives have demonstrated pronounced plant growth stimulating effects, highlighting the compound's potential utility in agricultural applications. This research avenue opens up possibilities for using pyrimidin-4-ol derivatives in enhancing crop growth and productivity (V. A. Pivazyan, E. Ghazaryan, Zhermen A. Azaryan, A. Yengoyan, 2019).
Propriétés
IUPAC Name |
2-pyrrolidin-1-yl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.2ClH/c17-11-7-10(9-3-4-13-8-9)14-12(15-11)16-5-1-2-6-16;;/h7,9,13H,1-6,8H2,(H,14,15,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJICZWGMGCHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=O)N2)C3CCNC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2613786.png)
![4-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2613787.png)

![(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613789.png)

![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)



![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)
